4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

Catalog No.
S15698805
CAS No.
M.F
C13H20N2
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}anili...

Product Name

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline

IUPAC Name

4-[2-[cyclopropylmethyl(methyl)amino]ethyl]aniline

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-15(10-12-2-3-12)9-8-11-4-6-13(14)7-5-11/h4-7,12H,2-3,8-10,14H2,1H3

InChI Key

LKENAKXZTFNCLJ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=C(C=C1)N)CC2CC2

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is a chemical compound characterized by its unique structure, which includes a cyclopropylmethyl group attached to a methylamino group and an ethyl chain linked to an aniline moiety. This compound can be classified as an aromatic amine due to the presence of an aniline structure, which consists of a phenyl group attached to an amino group. The molecular formula for this compound is C₁₃H₁₈N₂, and it has a molecular weight of approximately 206.30 g/mol.

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure allows for interactions with biological targets, making it a subject of interest in drug discovery.

Typical of amines and aromatic compounds. Key reactions include:

  • N-Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: The amino group can also be acylated using acyl chlorides or anhydrides, leading to amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

The biological activity of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline is primarily linked to its structural features that enable interaction with biological targets. Compounds with similar structures have shown promising activity in various therapeutic areas, including:

  • Anticancer Activity: Some derivatives exhibit potential as anticancer agents by inhibiting cell proliferation.
  • Antidepressant Effects: Related compounds have been studied for their ability to modulate neurotransmitter systems, suggesting potential antidepressant properties.
  • Antimicrobial Activity: Certain analogues may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.

The specific biological activities of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline would require empirical testing to establish its efficacy and safety profile.

The synthesis of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of Cyclopropylmethylamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or a suitable amine.
  • Alkylation with Ethylene Dichloride: The cyclopropylmethylamine can then be reacted with ethylene dichloride to form the ethylene-linked amine.
  • Coupling with Aniline: Finally, the resulting amine can be coupled with an appropriate aniline derivative under acidic conditions to yield 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline has potential applications in several fields:

  • Pharmaceutical Development: As a lead compound in drug discovery efforts targeting specific diseases.
  • Chemical Research: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

The versatility of this compound makes it valuable in both academic and industrial research settings.

Studies on the interactions of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline with biological targets are crucial for understanding its pharmacological profile. Interaction studies may include:

  • Receptor Binding Assays: To evaluate affinity towards specific receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition Studies: To determine if the compound inhibits key enzymes involved in metabolic pathways.
  • Cell Line Studies: Assessing cytotoxicity and therapeutic effects on various cancer cell lines.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline, which can provide insights into its uniqueness:

Compound NameStructureNotable Features
4-(2-Aminoethyl)anilineC₈H₁₂N₂Simple amino group; used in polycondensation reactions .
N-(Cyclopropyl)methylanilineC₁₃H₁₈NLacks ethylene linkage; focused on cyclopropane interactions .
2-(4-Aminophenyl)ethylamineC₈H₁₂N₂Similar amine structure; potential applications in pharmaceuticals .

The uniqueness of 4-{2-[(Cyclopropylmethyl)(methyl)amino]ethyl}aniline lies in its combination of cyclopropyl and ethylene functionalities, which may enhance its biological activity compared to simpler analogues. This structural complexity may lead to distinct pharmacological properties worth exploring further.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.162648646 g/mol

Monoisotopic Mass

204.162648646 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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